Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Description
Chemical Identity and Nomenclature
This compound is officially registered under the Chemical Abstracts Service Registry Number 107259-05-2. The compound possesses multiple systematic names that reflect its structural complexity and functional group arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate. Alternative systematic names include 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester and cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester.
The molecular formula of this compound is established as C₁₁H₁₉NO₄, with a corresponding molecular weight of 229.27 grams per mole. The compound is further characterized by its unique identifiers including the Molecular Formula Code Database number MFCD11845623 and the InChI key VBXFYABGAOGXRS-UHFFFAOYSA-N. These standardized identifiers ensure precise chemical communication across research institutions and regulatory agencies worldwide.
Additional nomenclature variations found in chemical databases include ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate and 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid ethyl ester. The standardized Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(OC(C)(C)C)NC1(C(=O)OCC)CC1, providing a linear notation for computational chemical analysis.
Structural Features and Functional Groups
The molecular architecture of this compound encompasses several distinctive structural elements that contribute to its chemical behavior and synthetic applications. The compound features a central cyclopropane ring system, which constitutes a three-membered saturated carbocycle known for its inherent ring strain and associated reactivity characteristics. This cyclopropane moiety is substituted at the 1-position with both an amino group protected by a tert-butoxycarbonyl group and a carboxylate ester functionality.
The tert-butoxycarbonyl protecting group, systematically known as the (1,1-dimethylethoxy)carbonyl group, serves as a crucial functional element in the compound's structure. This protecting group is widely utilized in organic synthesis, particularly in peptide chemistry, due to its stability under basic conditions and its selective removal under acidic conditions. The tert-butoxycarbonyl group in this compound provides steric bulk and electronic effects that influence the reactivity of the adjacent amino functionality.
The ethyl ester group present in the molecule contributes to the compound's solubility profile and serves as a masked carboxylic acid functionality that can be selectively hydrolyzed under appropriate conditions. This ester functionality also influences the compound's lipophilicity, with the calculated logarithm of the partition coefficient being 1.54, indicating moderate lipophilic character. The compound exhibits a total of 16 heavy atoms, with 6 rotatable bonds contributing to its conformational flexibility.
Detailed analysis of the molecular properties reveals several important structural parameters. The compound contains one ring system with a carbon bond saturation value of 0.818, indicating a high degree of sp³ hybridization throughout the molecule. The polar surface area is calculated to be 65 Ångström squared, with the molecule featuring 2 hydrogen bond acceptor sites and 1 hydrogen bond donor site. These properties significantly influence the compound's interactions with biological systems and its behavior in various chemical environments.
Historical Context in Cyclopropane Amino Acid Derivatives
The development and study of cyclopropane-containing amino acid derivatives have evolved significantly over the past several decades, with compounds like this compound representing important milestones in this field. Historical research into cyclopropane amino acids began with the recognition that these unique structural motifs could provide conformational constraints in peptide systems, leading to enhanced biological activity and metabolic stability.
Early investigations into cyclopropane amino acid synthesis focused on general approaches involving nucleophilic cycloalkylation and carbenoid addition reactions to amino acid derivatives. These foundational methods established the groundwork for developing more sophisticated synthetic strategies that could access optically active cyclopropane amino acid derivatives with high stereochemical control. The historical progression of synthetic methodologies has been driven by the need to access all possible stereoisomers of cyclopropane-containing amino acids for structure-activity relationship studies.
The natural occurrence of 1-aminocyclopropane-1-carboxylic acid in plant biochemistry provided significant impetus for the development of synthetic cyclopropane amino acid derivatives. This naturally occurring compound serves as the direct precursor to the plant hormone ethylene and was discovered four decades ago as an intermediate in ethylene biosynthesis. The biological significance of 1-aminocyclopropane-1-carboxylic acid demonstrated the potential importance of cyclopropane amino acid derivatives in biological systems, spurring further research into synthetic analogs.
Recent advances in the field have focused on developing expedient synthetic routes to optically active cyclopropane amino acid derivatives, particularly β-amino acid analogues. Modern synthetic approaches utilize sophisticated reagents and catalytic systems to achieve high levels of stereocontrol and functional group tolerance. The use of cyclopropanone surrogates and stabilized phosphorus ylides has emerged as a particularly effective strategy for accessing these valuable building blocks with excellent diastereoselectivity.
The incorporation of protecting group strategies, exemplified by the tert-butoxycarbonyl group in this compound, represents a crucial advancement in the synthetic accessibility of these compounds. The tert-butoxycarbonyl protecting group allows for selective manipulation of the amino functionality while maintaining the integrity of the cyclopropane ring system and other functional groups present in the molecule. This protective group strategy has become standard practice in the synthesis of complex cyclopropane amino acid derivatives intended for biological evaluation and medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFYABGAOGXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437220 | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-05-2 | |
| Record name | 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107259-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves:
- Alkylation of glycine equivalents with 1,2-electrophiles , which introduces the necessary substituents for cyclopropane ring formation.
- Intramolecular cyclization of γ-substituted amino acid derivatives , which forms the cyclopropane ring system.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent synthetic steps.
This approach leverages the reactivity of glycine derivatives and electrophiles to build the cyclopropane core with the amino and ester functionalities properly positioned and protected.
Detailed Preparation Process
Starting Materials
- Glycine derivatives or equivalents (e.g., N-Boc-protected glycine esters)
- 1,2-electrophiles (such as diazo compounds or halogenated alkanes)
- Boc anhydride or other Boc-protecting agents
- Alkali metal hydroxides or alkoxides for saponification and cyclization
Alternative Preparation via Diazomethane and Pyrazoline Intermediates
A patented process (US4367344A) describes preparation routes for 1-amino-cyclopropane-carboxylic acid derivatives, which are closely related to this compound:
- 2-Acylamino-acrylic acid esters are reacted with diazomethane to form pyrazoline intermediates.
- Pyrolysis of these pyrazolines yields 1-acylamino-cyclopropane-carboxylic acid esters.
- Subsequent saponification with aqueous alkali metal hydroxides at 70–150 °C followed by acidification isolates the cyclopropane amino acid derivatives.
- The amino group can be Boc-protected post-saponification or during intermediate steps.
This method offers advantages in scalability and purity, utilizing accessible starting materials and straightforward work-up procedures.
Reaction Conditions and Yields
| Reaction Step | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Alkylation of glycine derivative | Alkali metal base, 1,2-electrophile, solvent (e.g., THF) | 80–90 | Control of temperature critical for selectivity |
| Intramolecular cyclization | Transition metal catalyst or base, mild heating | 75–85 | Stereoselective step, catalyst choice affects outcome |
| Boc protection | Boc anhydride, base (e.g., triethylamine), room temperature | 90–95 | Protects amino group, prevents side reactions |
| Esterification | Acid catalyst, ethanol, reflux | 85–90 | Ensures ethyl ester formation |
| Saponification (optional) | Aqueous NaOH or KOH, 70–150 °C | 90 | For conversion to acid or further modifications |
These yields are representative and may vary depending on specific reagents, catalysts, and reaction scales.
Analytical and Research Findings
- The Boc group provides stability and selectivity in downstream reactions, facilitating stereoselective synthesis of chiral cyclopropane derivatives.
- The cyclopropane ring imparts unique chemical reactivity, allowing further functionalization via oxidation, reduction, or substitution.
- The preparation methods are compatible with industrial-scale synthesis due to the accessibility of starting materials and relatively mild reaction conditions.
- The compound serves as a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting neurological and metabolic disorders.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Alkylation + Intramolecular Cyclization + Boc Protection | Glycine alkylation → cyclopropanation → Boc protection | High stereoselectivity; versatile | Requires careful control of conditions |
| Diazomethane + Pyrazoline Intermediate (Patented) | Diazomethane reaction → pyrolysis → saponification → Boc protection | Scalable; uses accessible materials | Handling of diazomethane requires caution |
| Direct Boc Protection of Amino-Cyclopropane Esters | Saponification → Boc protection | Simplifies protection step | May require purification of intermediates |
Chemical Reactions Analysis
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring. Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features make it a valuable building block for the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Case Study: Synthesis of Cyclopropane Derivatives
A notable application involves the synthesis of cyclopropane derivatives, which have shown promise in treating various diseases. The compound can be transformed into more complex structures through reactions such as:
- Hydrolysis : this compound can undergo hydrolysis to yield cyclopropanecarboxylic acids, which are precursors for further functionalization.
- Amidation Reactions : The compound can participate in amidation reactions to produce cyclopropane amides, enhancing the pharmacological profile of potential drug candidates.
Organic Synthesis
This compound is utilized in organic synthesis due to its ability to undergo various chemical transformations. It is particularly useful in:
- Boc Protection : The tert-butoxycarbonyl (Boc) group provides a protective strategy for amines during synthesis, allowing for selective reactions without interfering with other functional groups.
- Stereoselective Synthesis : The cyclopropane structure facilitates stereoselective reactions, making it an essential component in the creation of chiral molecules.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | LiOH in THF | 90 |
| Amidation | HATU coupling with amines | 97 |
| Stereoselective cyclization | Catalyzed by transition metals | 85 |
Research Insights
Research indicates that compounds derived from this compound exhibit diverse biological activities. Studies have shown that:
- Anticancer Activity : Some derivatives have been tested for anticancer properties, demonstrating inhibition of tumor growth in vitro.
- Neuroprotective Effects : Certain analogs have shown potential neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The tert-butoxycarbonyl group acts as a protecting group for amines, facilitating various chemical transformations . The compound’s cyclopropane ring structure provides conformational rigidity, enhancing its interaction with specific molecular targets .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Melting Point : 44–46°C (solvent: pentane)
- Boiling Point : 307.0±21.0°C (predicted)
- Density : 1.10±0.1 g/cm³ (predicted)
- Storage : Stable under dry conditions at room temperature .
The Boc group enhances the compound’s stability against acidic conditions while remaining labile under strong acids (e.g., trifluoroacetic acid), enabling selective deprotection .
Structural Analogues and Their Properties
The following table compares the target compound with structurally related cyclopropane derivatives:
Substituent Effects on Reactivity and Stability
- Boc Protection: The Boc group in the target compound enhances stability during synthetic steps, unlike ethyl 1-amino-2-vinylcyclopropanecarboxylate (), which lacks protection and is prone to nucleophilic attack .
- Vinyl Group: Ethyl (1R,2S)-1-Boc-amino-2-vinylcyclopropane-1-carboxylate (CAS 259217-95-3) introduces a vinyl substituent, enabling cycloaddition reactions (e.g., Diels-Alder) for complex ring systems .
- Hydroxymethyl vs. Boc-Amino: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) lacks the Boc group, making it more polar and suitable for hydrophilic modifications in drug design .
Physicochemical Properties
- Solubility: The Boc group in the target compound reduces water solubility compared to the free amino analogue ().
- Thermal Stability : The Boc-protected compound has a higher predicted boiling point (307°C) than ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, which lacks aromaticity .
Research Findings
- Pharmaceutical Relevance : The Boc group in the target compound is a key intermediate in protease inhibitors and antiviral agents, as seen in its use with trifluoromethylphenyl acetic acid derivatives ().
- Comparative Stability: Unlike ethyl 1-amino-2-vinylcyclopropanecarboxylate, the Boc-protected analogue resists degradation under basic conditions, making it preferable for long-term storage .
Biological Activity
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 2940876-35-5) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound acts primarily as a covalent inhibitor. Its mechanism involves the formation of a stable bond with target enzymes, which can lead to irreversible inhibition. This characteristic is particularly valuable in drug design for targeting proteases involved in viral replication and cancer progression.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity against coronaviruses, particularly by inhibiting the 3CL protease enzyme crucial for viral replication. For example, studies have shown that related ketone-based inhibitors demonstrate significant potency against SARS-CoV-2 .
Anticancer Activity
The compound's structural analogs have been investigated for their potential in cancer therapy. The incorporation of the tert-butoxycarbonyl group enhances the compound's stability and bioavailability, making it a candidate for further development in targeted cancer therapies. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through specific signaling pathways .
Case Studies and Research Findings
- Inhibition Studies :
- Pharmacokinetics :
- Combination Therapies :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and how do they influence its reactivity?
- Answer : The compound contains a cyclopropane ring with a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. The Boc group shields the amino functionality during synthetic steps, while the ester enables nucleophilic acyl substitution. The cyclopropane ring introduces strain, enhancing reactivity in ring-opening or functionalization reactions. The vinyl substituent (if present in derivatives) allows for further conjugation or cycloaddition .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying cyclopropane ring geometry (e.g., coupling constants ) and Boc group integrity. Mass spectrometry (MS) confirms molecular weight (255.31 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm) from the ester and Boc groups .
Q. What is the role of the Boc protecting group in the synthesis of this compound?
- Answer : The Boc group prevents undesired side reactions at the amino group during esterification or cyclopropanation steps. It is typically introduced via reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., triethylamine) and removed under acidic conditions (e.g., trifluoroacetic acid) in later stages .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of stereoisomeric forms of this compound?
- Answer : Chiral catalysts (e.g., Rh(II) complexes) or chiral auxiliaries are used in cyclopropanation reactions to control stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. For example, using tetrahydrofuran (THF) at −20°C can minimize racemization. Enantiomeric excess is quantified via chiral HPLC or NMR with chiral shift reagents .
Q. What strategies mitigate side reactions during the hydrolysis of the ethyl ester group?
- Answer : Controlled hydrolysis with lithium hydroxide (LiOH) in THF/water at 0–5°C prevents Boc deprotection. Alternatively, enzymatic hydrolysis (e.g., using lipases) under mild pH conditions (6–7) selectively cleaves the ester without affecting the Boc group. Reaction progress is monitored via TLC or NMR .
Q. How does the vinyl substituent in derivatives influence biological activity, such as antiviral properties?
- Answer : The vinyl group enables Michael additions or Diels-Alder reactions to generate bioactive analogs. For example, derivatives with electron-withdrawing substituents on the vinyl group show enhanced binding to viral protease active sites (e.g., hepatitis C NS3/4A protease). Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking guide optimization .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Answer : Large-scale cyclopropanation faces exothermic risks and poor yield due to ring strain. Continuous flow reactors improve heat dissipation and mixing efficiency. Purification via column chromatography is replaced with crystallization (e.g., using heptane/ethyl acetate gradients) for cost-effectiveness. Process analytical technology (PAT) ensures real-time quality control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
